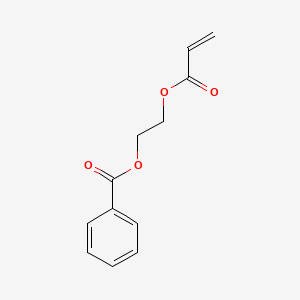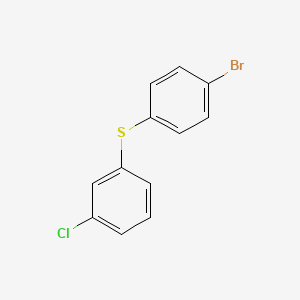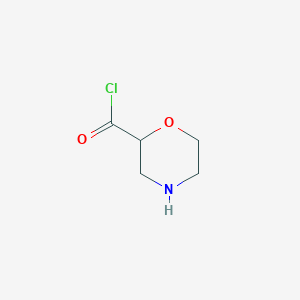
2-Morpholinecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinecarbonyl chloride: is an organic compound that belongs to the class of acid chlorides. It is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholinecarbonyl chloride can be synthesized through the reaction of morpholine with phosgene or other chlorinating agents. The general reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure safety and efficiency .
Industrial Production Methods: Industrial production of morpholine-2-carbonyl chloride often involves the use of large-scale reactors where morpholine is reacted with phosgene. The process is carefully monitored to control the release of hazardous gases and to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, morpholine-2-carbonyl chloride hydrolyzes to form morpholine and hydrochloric acid.
Reduction: It can be reduced to morpholine-2-carboxamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Corresponding substituted morpholine derivatives.
Hydrolysis: Morpholine and hydrochloric acid.
Reduction: Morpholine-2-carboxamide.
Scientific Research Applications
Chemistry: 2-Morpholinecarbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors and receptor agonists .
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of morpholine-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Morpholine: A parent compound with similar reactivity but lacks the carbonyl chloride group.
Piperidine-2-carbonyl chloride: Another acid chloride with a similar structure but different reactivity due to the absence of the ether oxygen.
Uniqueness: 2-Morpholinecarbonyl chloride is unique due to the presence of both the morpholine ring and the carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
morpholine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2 |
InChI Key |
FTJNEIFNZXOBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


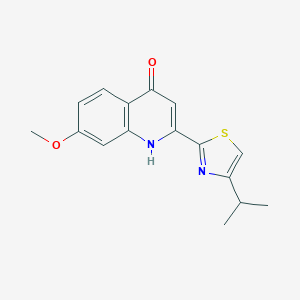
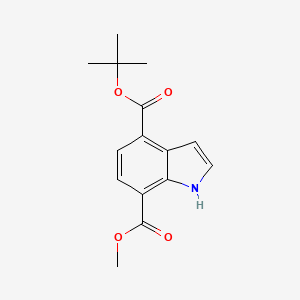
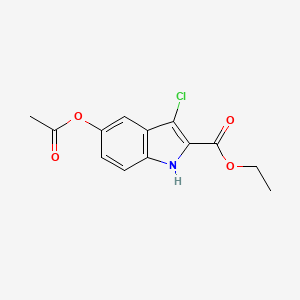
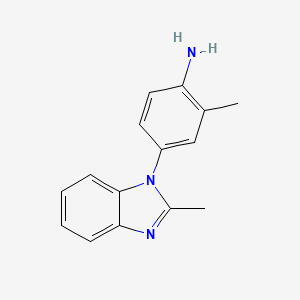
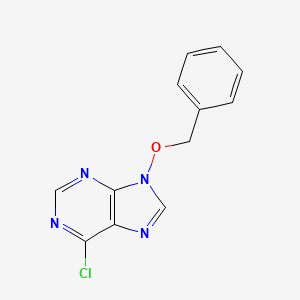
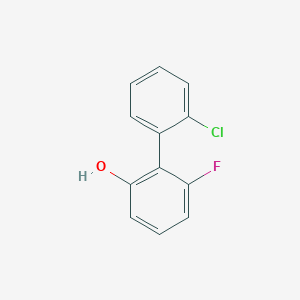

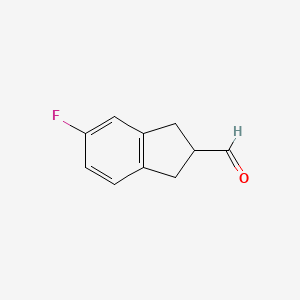
![1-Methyl-4-(4-nitrobenzoyl)[1,4]diazepane](/img/structure/B8329288.png)
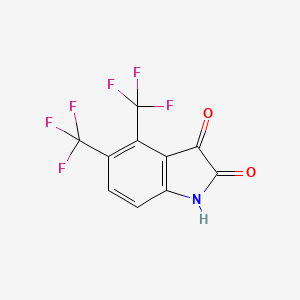
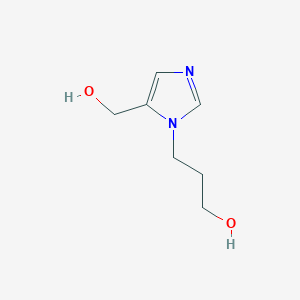
![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)
